Tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 1-amino-2-hydroxyethyl substituent at the 4-position of the piperidine ring. This structure combines a rigid piperidine scaffold with polar functional groups (amino and hydroxyl), making it a versatile intermediate in medicinal chemistry and drug discovery. The compound is cataloged under CAS 301221-57-8 and is available commercially with a purity of 95% . Its synthesis likely follows general procedures for piperidine derivatives, such as nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate in ) .
This compound is primarily utilized as a building block for complex molecules, including antiviral or antiprotozoal agents, as suggested by its structural analogs .
Properties
CAS No. |
177948-34-4 |
|---|---|
Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h9-10,15H,4-8,13H2,1-3H3 |
InChI Key |
SWHXELIVNPDPBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:
Starting Material: The synthesis begins with piperidine, which is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Intermediate Formation: The reaction produces an intermediate tert-butyl piperidine-1-carboxylate.
Amino Group Introduction: The intermediate is then reacted with an appropriate amino alcohol, such as 2-aminoethanol, under controlled conditions to introduce the amino and hydroxyethyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include additional steps for purification and quality control to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its binding to receptors or enzymes, modulating their function and leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Piperidine Derivatives
*Inferred based on structural analysis.
Key Observations:
Substituent Diversity and Functional Impact: The target compound’s amino-hydroxyethyl group introduces both basic (NH₂) and hydrophilic (OH) moieties, enhancing solubility and interaction with biological targets. In contrast, 4-(4-bromobenzyloxy) () and 4-(phenylamino) () derivatives prioritize lipophilicity and aromatic interactions . Pyridinyl () and indazolyl () substituents enable π-π stacking or metal coordination, critical for enzyme inhibition .
Biological Activity: Indazolyl derivatives (e.g., ) exhibit moderate to high antiprotozoal activity, though less potent than metronidazole .
Safety and Handling: The target compound and its hydrochloride form () are classified as non-hazardous under GHS, similar to the pyridinyl analog () .
Synthetic Utility :
- The Boc group in all listed compounds simplifies purification and stability during multi-step syntheses. For example, tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate () serves as a precursor for cross-coupling reactions .
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